molecular formula C7H8ClNO2 B13675556 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol

2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol

Cat. No.: B13675556
M. Wt: 173.60 g/mol
InChI Key: WDCFRODBEUPMDV-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2, a hydroxyethyl (-CH₂CH₂OH) group at position 4, and a hydroxyl (-OH) group at position 2.

The compound’s biological relevance may stem from its structural similarity to bioactive phenolic derivatives (e.g., tyrosol and hydroxytyrosol in olive extracts), which exhibit antioxidant and antimicrobial activities . However, its specific pharmacological applications remain underexplored in the literature reviewed.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-chloro-4-(2-hydroxyethyl)pyridin-3-ol

InChI

InChI=1S/C7H8ClNO2/c8-7-6(11)5(2-4-10)1-3-9-7/h1,3,10-11H,2,4H2

InChI Key

WDCFRODBEUPMDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCO)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol typically involves the chlorination of 4-(2-hydroxyethyl)pyridin-3-ol. One common method is the reaction of 4-(2-hydroxyethyl)pyridin-3-ol with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(2-hydroxyethyl)pyridin-3-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 2-Chloro-4-(2-oxoethyl)pyridin-3-ol.

    Reduction: Formation of 4-(2-hydroxyethyl)pyridin-3-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following pyridine derivatives share functional group similarities with 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol but differ in substituent types, positions, or molecular complexity:

Compound Substituents Key Differences References
2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol Cl (C2), hydroxymethyl (-CH₂OH, C6), I (C4), -OH (C3) Iodine substituent at C4; hydroxymethyl vs. hydroxyethyl group at C6 vs. C4
2-(2-Hydroxyethoxy)pyridin-3-ol Hydroxyethoxy (-OCH₂CH₂OH, C2), -OH (C3) Ether linkage in hydroxyethoxy group; absence of chlorine
3,4-Dimethoxy-2-hydroxymethylpyridine Dimethoxy (-OCH₃, C3/C4), hydroxymethyl (-CH₂OH, C2) Methoxy groups at C3/C4; hydroxymethyl at C2 vs. hydroxyethyl at C4
2-Chloro-6-iodo-5-methylpyridin-3-ol Cl (C2), I (C6), methyl (-CH₃, C5), -OH (C3) Methyl group at C5; iodine at C6

Physicochemical Properties

  • Polarity and Solubility : The hydroxyethyl and hydroxyl groups in this compound enhance its hydrophilicity compared to methoxy-substituted analogues (e.g., 3,4-dimethoxy-2-hydroxymethylpyridine), which are more lipophilic due to reduced hydrogen-bonding capacity .
  • Melting Points : Chloro- and hydroxy-substituted pyridines generally exhibit higher melting points (268–287°C) compared to methoxy derivatives, as seen in related compounds .

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